Methyl 3-[(oxan-4-yl)amino]propanoate

Lipophilicity ADME prediction Medicinal chemistry

Methyl 3-[(oxan-4-yl)amino]propanoate (CAS 1137213-00-3) is a heterocyclic β-amino acid methyl ester derivative with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol. It features a tetrahydropyran (oxan-4-yl) moiety N-linked to a β-alanine methyl ester backbone, classifying it within the tetrahydropyranyl-amino acid building block family.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 1137213-00-3
Cat. No. B1438918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(oxan-4-yl)amino]propanoate
CAS1137213-00-3
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCNC1CCOCC1
InChIInChI=1S/C9H17NO3/c1-12-9(11)2-5-10-8-3-6-13-7-4-8/h8,10H,2-7H2,1H3
InChIKeyPGIDVGDAPLULBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(oxan-4-yl)amino]propanoate (CAS 1137213-00-3): Chemical Identity, Physicochemical Profile, and Procurement Baseline


Methyl 3-[(oxan-4-yl)amino]propanoate (CAS 1137213-00-3) is a heterocyclic β-amino acid methyl ester derivative with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol [1]. It features a tetrahydropyran (oxan-4-yl) moiety N-linked to a β-alanine methyl ester backbone, classifying it within the tetrahydropyranyl-amino acid building block family [1]. Key computed physicochemical properties include an XLogP3 of 0.6, a topological polar surface area (TPSA) of 47.6 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound is supplied at purities ranging from 95% to 99% (HPLC) by multiple vendors including PharmaBlock, Macklin, Aladdin Scientific, and CymitQuimica, with a predicted boiling point of 289.4±35.0 °C and density of 1.05±0.1 g/cm³ .

Why Methyl 3-[(oxan-4-yl)amino]propanoate Cannot Be Interchanged with In-Class Analogs Without Consequence


Although multiple tetrahydropyranyl-amino acid esters share the same molecular formula (C₉H₁₇NO₃) and molecular weight (187.24 g/mol), the position of the amino substituent on the propanoate backbone—β (3-position) versus α (2-position)—fundamentally alters the compound's physicochemical profile, conformational behavior, and synthetic utility [1]. The N-(tetrahydro-2H-pyran-4-yl)-β-alanine methyl ester scaffold (target compound) presents a secondary amine linked via a two-carbon spacer to the ester, whereas the α-amino isomer (CAS 1249491-73-3) positions a primary amine directly adjacent to the ester carbonyl . Even among regioisomers differing only in tetrahydropyran ring attachment point (4-yl vs. 3-yl), the topological polar surface area differs by over 13 Ų and the rotatable bond count by two full bonds, producing measurably distinct drug-likeness parameters relevant to medicinal chemistry campaigns . Simple substitution with the commodity morpholine analog (CAS 33611-43-7) introduces a second heteroatom (ring oxygen replaced by nitrogen) that shifts LogP from +0.6 to approximately −0.06, inverting lipophilicity and altering membrane permeability predictions [2]. These quantitative differences mean that in-class compounds cannot be treated as interchangeable without risking divergent ADME predictions, synthetic route compatibility, and downstream biological outcomes.

Methyl 3-[(oxan-4-yl)amino]propanoate: Quantitative Comparator-Based Evidence for Scientific Selection


Lipophilicity Differentiation: β-Amino-THP Scaffold (XLogP3 = 0.6) vs. α-Amino Isomer (LogP = −0.283) and Morpholine Analog (LogP ≈ −0.06)

The target compound exhibits an XLogP3 of 0.6, indicating moderate lipophilicity suitable for balanced membrane permeability and aqueous solubility [1]. In contrast, the α-amino regioisomer methyl 3-amino-3-(oxan-4-yl)propanoate (CAS 1249491-73-3) has a computed LogP of −0.283—a difference of approximately 0.88 log units, representing a roughly 7.6-fold shift in the octanol-water partition coefficient . The morpholine analog methyl 3-morpholinopropionate (CAS 33611-43-7) reports a LogP of −0.06 to −0.18, approximately 0.66–0.78 log units more hydrophilic than the target [2]. This lipophilicity rank order (target > morpholine > α-amino isomer) is directly relevant to blood-brain barrier penetration potential and passive membrane permeability in cell-based assays.

Lipophilicity ADME prediction Medicinal chemistry

Topological Polar Surface Area: 4-yl Isomer (TPSA = 47.6 Ų) vs. 3-yl Regioisomer (TPSA = 61.55 Ų)

The target compound (tetrahydropyran-4-yl attachment) has a computed TPSA of 47.6 Ų, which falls below the commonly cited 60 Ų threshold for favorable oral absorption [1]. The 3-yl regioisomer methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate (CAS 1344255-96-4) reports a TPSA of 61.55 Ų—a difference of +13.95 Ų (29% higher) that places it above the 60 Ų threshold . This difference arises from the altered spatial orientation of the tetrahydropyran oxygen relative to the amino and ester functional groups. Additionally, the 3-yl isomer has only 3 rotatable bonds versus 5 in the target, indicating greater conformational rigidity .

Drug-likeness Membrane permeability Oral bioavailability

Rotatable Bond Count and Conformational Flexibility: 4-yl Isomer (5 Rotatable Bonds) vs. 3-yl Regioisomer (3 Rotatable Bonds)

The target compound possesses 5 rotatable bonds, compared to only 3 for the 3-yl regioisomer methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate [1]. This difference of 2 additional rotatable bonds (a 67% relative increase) reflects the distinct connectivity of the tetrahydropyran ring at the 4-position versus the 3-position. In the 4-yl isomer, the amino-bearing carbon on the tetrahydropyran ring is symmetrically positioned, allowing the propanoate side chain to extend freely, whereas the 3-yl attachment introduces an asymmetric carbon adjacent to the ring oxygen, restricting conformational freedom. Higher rotatable bond count is associated with increased conformational entropy, which can affect binding free energy penalties and ligand efficiency metrics in structure-based drug design.

Conformational entropy Molecular flexibility Ligand efficiency

GHS Hazard Classification: Eye Damage Category 1 (H318) vs. Eye Irritation Category 2 (H319) in the α-Amino Isomer

According to ECHA C&L notifications aggregated by PubChem, the target compound carries a GHS Eye Damage Category 1 classification (H318: Causes serious eye damage) with a 'Danger' signal word [1]. In contrast, the α-amino isomer methyl 3-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate (CAS 1249491-73-3) is classified under the less severe Eye Irritation Category 2 (H319: Causes serious eye irritation) with a 'Warning' signal word . Both compounds share H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) classifications. The differential ocular hazard—H318 requiring more stringent eye protection (e.g., sealed goggles vs. safety glasses) and specialized waste handling—is a material consideration for laboratory procurement and safety protocol design.

Laboratory safety Risk assessment Handling requirements

Procurement Cost Benchmarking: Specialized β-Amino-THP Building Block (€311/100mg) vs. Commodity Morpholine Analog (€29/1g)

Pricing data from CymitQuimica reveals a stark cost differential between the target compound and the morpholine analog: methyl 3-[(oxan-4-yl)amino]propanoate is listed at €311/100mg (€3,110/g), while methyl 3-morpholinopropionate (CAS 33611-43-7) is priced at €29/1g (€29/g)—a factor of approximately 107-fold on a per-gram basis . Macklin lists the target compound at ¥2,268/100mg [1], and Aladdin Scientific at $389.90/500mg . This premium reflects the compound's classification as a specialized heterocyclic building block with limited supplier diversity, in contrast to the morpholine analog which benefits from commodity-scale synthesis routes. Researchers considering the morpholine analog as a cost-saving substitute must account for the fundamentally different heterocyclic core (morpholine nitrogen vs. tetrahydropyran oxygen), which alters hydrogen-bonding capacity, basicity, and metabolic stability.

Procurement cost Building block economics Supplier comparison

High-Value Application Scenarios for Methyl 3-[(oxan-4-yl)amino]propanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (XLogP3 = 0.6) in the Tetrahydropyran Series

When a medicinal chemistry program requires a tetrahydropyran-containing β-amino acid ester building block with moderate lipophilicity for oral bioavailability optimization, the target compound (XLogP3 = 0.6) offers a measurably distinct profile compared to the overly hydrophilic α-amino isomer (LogP = −0.283, Δ ≈ 0.88 log units) [1]. This ~7.6-fold difference in predicted partition coefficient can be decisive in fragment-based lead optimization or property-guided library design where Lipinski-compliant LogP values (≤5) are targeted and excessively negative LogP values risk poor membrane permeability .

Structure-Based Drug Design Where TPSA Below 60 Ų Is a Go/No-Go Criterion

For drug discovery programs employing TPSA-based filters for oral absorption prediction (empirical cutoff: TPSA < 60 Ų for CNS penetration; < 140 Ų for general oral absorption), the target compound (TPSA = 47.6 Ų) passes both thresholds, whereas the 3-yl regioisomer (TPSA = 61.55 Ų) exceeds the more stringent CNS cutoff [1]. This differential is material when designing compound libraries for central nervous system targets, where every candidate must satisfy TPSA-based permeability gates before advancing to in vivo pharmacokinetic studies.

Synthetic Route Design Exploiting Conformational Flexibility of the β-Amino Ester Scaffold

The target compound's 5 rotatable bonds—versus only 3 in the 3-yl regioisomer—provide greater conformational sampling in solution, which can be advantageous in fragment-based screening where flexible fragments may adopt bioactive conformations upon target binding [1]. Conversely, in projects where conformational restriction is desired to minimize entropic penalties, the 3-yl isomer's rigidity may be preferred; the quantitative data supports informed scaffold triage in early-stage hit-to-lead campaigns.

Laboratory Procurement Where Differential Ocular Hazard Classification Mandates Specific PPE and Waste Protocols

Procurement of the target compound for high-throughput synthesis or medicinal chemistry workflows requires compliance with Eye Damage Category 1 (H318, 'Danger') protocols, including mandatory use of sealed safety goggles or face shields, dedicated eyewash stations, and hazardous waste disposal procedures [1]. In laboratories where the α-amino isomer (Eye Irrit. 2, H319, 'Warning') is already in use, introducing the target compound necessitates a documented upgrade in personal protective equipment and revised standard operating procedures . This differential directly impacts laboratory safety budgets and compliance documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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